2-Bromo-4-chloronicotinaldehyde
CAS No.: 1289197-78-9
Cat. No.: VC6304326
Molecular Formula: C6H3BrClNO
Molecular Weight: 220.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1289197-78-9 |
|---|---|
| Molecular Formula | C6H3BrClNO |
| Molecular Weight | 220.45 |
| IUPAC Name | 2-bromo-4-chloropyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C6H3BrClNO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H |
| Standard InChI Key | KCOAVFRTHTWKDO-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C(=C1Cl)C=O)Br |
Introduction
Structural Characteristics and Nomenclature
The compound’s systematic IUPAC name, 2-bromo-4-chloropyridine-3-carbaldehyde, reflects its substitution pattern: a bromine atom at position 2, a chlorine atom at position 4, and a formyl group (-CHO) at position 3 of the pyridine ring . Key structural identifiers include:
-
SMILES:
C1=CN=C(C(=C1Cl)C=O)Br -
InChI:
InChI=1S/C6H3BrClNO/c7-6-4(3-10)5(8)1-2-9-6/h1-3H
The presence of electron-withdrawing halogens and an aldehyde group creates distinct electronic effects, polarizing the aromatic ring and enhancing susceptibility to nucleophilic and electrophilic attacks .
Physicochemical Properties
Experimental data for 2-bromo-4-chloronicotinaldehyde remain limited, but computational and inferred properties provide insights:
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 220.45 g/mol | |
| Predicted Collision Cross Section (Ų) | 133.2 ([M+H]+ adduct) | |
| Storage Conditions | 2–8°C under inert gas |
The compound’s collision cross-section (CCS) values, derived from ion mobility spectrometry, suggest a compact molecular geometry with moderate polarity . Stability under inert atmospheres aligns with typical aldehyde storage protocols to prevent oxidation .
Synthesis and Production
No direct literature reports detail the synthesis of 2-bromo-4-chloronicotinaldehyde, but analogous routes for halogenated nicotinaldehydes suggest plausible strategies:
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Halogenation of Nicotinaldehyde Derivatives: Sequential bromination and chlorination of 3-pyridinecarboxaldehyde under controlled conditions, using reagents like or in the presence of Lewis acids.
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Cross-Coupling Reactions: Suzuki-Miyaura or Ullmann couplings to introduce bromine and chlorine substituents post-aldehyde functionalization .
Industrial-scale production likely optimizes these methods for yield and purity, though specific protocols remain proprietary .
Chemical Reactivity and Applications
The compound’s reactivity is dominated by its aldehyde and halogen substituents:
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Aldehyde Group: Participates in condensation reactions (e.g., formation of Schiff bases) and serves as an electrophile in nucleophilic additions .
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Halogens: Enable cross-coupling reactions (e.g., Buchwald-Hartwig amination) to construct carbon-nitrogen or carbon-carbon bonds .
Applications:
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